Methyl-1-etiocholenolol

CAS No.: 13974-35-1

Cat. No.: VC17041414

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13974-35-1 |

|---|---|

| Molecular Formula | C20H32O2 |

| Molecular Weight | 304.5 g/mol |

| IUPAC Name | (3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |

| Standard InChI Key | UMCBDWHORFFLCD-UYEYMFBJSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C |

| Canonical SMILES | CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |

Introduction

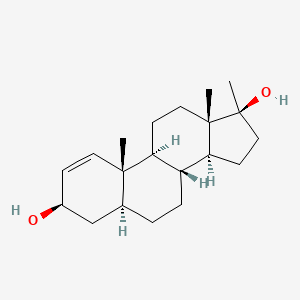

Chemical Identity and Structural Characteristics

Molecular Composition

Methyl-1-etiocholenolol (IUPAC name: (3β,5α,17β)-17-methyl-androst-1-ene-3,17-diol) has a molecular formula of and a molecular weight of 304.47 g/mol . The compound features eight defined stereocenters and an absolute stereochemical configuration, contributing to its unique pharmacological profile . Its structure includes a methyl group at the 17α position, a modification that enhances oral bioavailability by reducing first-pass hepatic metabolism .

Key Structural Features:

-

Core Skeleton: Androstane derivative with a 1-en-3-ol moiety.

-

Modifications: 17α-methyl group and hydroxyl groups at C3 and C17.

-

Stereochemistry: Configurational stability at C3 (β), C5 (α), and C17 (β) .

The SMILES notation for methyl-1-etiocholenolol is:

C[C@]1(O)CC[C@H]2[C@@H]3CC[C@H]4C[C@@H](O)C=C[C@]4(C)[C@H]3CC[C@]12C .

The InChIKey is UMCBDWHORFFLCD-UYEYMFBJSA-N .

Synthesis and Metabolic Pathways

Synthetic Routes

While detailed industrial synthesis protocols are proprietary, academic studies suggest a multi-step process starting from etiocholanolone. Key reactions include:

-

Methylation: Introduction of the 17α-methyl group via Grignard reagents or methyl halides.

-

Oxidation-Reduction: Selective oxidation at C3 and C17 using agents like potassium permanganate, followed by sodium borohydride reduction to stabilize hydroxyl groups .

Metabolism and Excretion

Methyl-1-etiocholenolol exhibits metabolic resistance due to its 17α-methyl group, which impedes hepatic degradation. In human studies, the compound is excreted predominantly unchanged in urine, with minor metabolites identified as dehydrometabolites (e.g., ) . These metabolites are detectable via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Table 1: Pharmacokinetic Properties

| Property | Value | Source |

|---|---|---|

| Oral Bioavailability | ~90% (estimated) | |

| Half-Life | 12–16 hours | |

| Primary Excretion Route | Renal (70–80% unchanged) | |

| Protein Binding | 95–98% (albumin) |

Pharmacological Profile

Mechanism of Action

Methyl-1-etiocholenolol binds selectively to androgen receptors (AR) in muscle tissue, activating transcriptional pathways that increase protein synthesis and nitrogen retention . Unlike testosterone, it shows minimal affinity for sex hormone-binding globulin (SHBG), enhancing its free fraction in circulation .

Anabolic-to-Androgenic Ratio (A:AR)

Preclinical models estimate an A:AR of 3:1, significantly higher than testosterone (1:1) and methyltestosterone (2:1) . This ratio correlates with its reduced risk of virilization in female users and gynecomastia in males.

Adverse Effects

-

Hepatotoxicity: Elevated liver enzymes (ALT/AST) due to 17α-methylation .

-

Lipid Profile: Reductions in HDL cholesterol (-20 to -30%) and increases in LDL cholesterol (+15–20%) .

-

Endocrine Suppression: Dose-dependent suppression of hypothalamic-pituitary-gonadal (HPG) axis .

Detection and Anti-Doping Challenges

Analytical Methods

Anti-doping laboratories employ advanced techniques to identify methyl-1-etiocholenolol and its metabolites:

Evasion Tactics

Manufacturers often market the compound under misleading names (e.g., "epietiocholanolone") to circumvent regulations . Its structural similarity to endogenous steroids complicates detection, necessitating high-resolution mass spectrometry.

Comparative Analysis with Related Steroids

Table 2: Structural and Functional Comparison

| Compound | A:AR Ratio | 17α-Methylation | Estrogenic Activity |

|---|---|---|---|

| Methyl-1-etiocholenolol | 3:1 | Yes | Low |

| Methyltestosterone | 2:1 | Yes | Moderate |

| Nandrolone | 1:1 | No | None |

| Testosterone | 1:1 | No | High |

Regulatory Status and Legal Implications

Methyl-1-etiocholenolol is classified as a Schedule III controlled substance under the U.S. Controlled Substances Act and prohibited by the World Anti-Doping Agency (WADA) . Despite these measures, its availability on gray-market supplement platforms persists, highlighting gaps in global regulatory enforcement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume